molecular formula C11H12FNO2 B2647335 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate CAS No. 338404-21-0

4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate

Cat. No.: B2647335
CAS No.: 338404-21-0
M. Wt: 209.22
InChI Key: JIMXLSDLPAULLJ-BQYQJAHWSA-N
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Description

4-Fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate (CAS 338404-21-0) is a high-purity chemical compound offered for research and development purposes. This enoate ester, with a molecular formula of C11H12FNO2 and a molecular weight of 209.22, serves as a versatile building block in organic synthesis . The compound features a dimethylamino group conjugated to an enoate system, a structure known to be a valuable precursor for synthesizing various heterocyclic compounds and complex drug intermediates . As a research chemical, it is typically used in the exploration and development of new pharmaceutical compounds and novel chemical entities . The product is offered with various global shipping options and requires cold-chain transportation to ensure stability . This product is intended for laboratory research use only in a controlled environment by qualified professionals. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl) (E)-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-13(2)8-7-11(14)15-10-5-3-9(12)4-6-10/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMXLSDLPAULLJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate typically involves the esterification of 4-fluorophenol with (2E)-3-(dimethylamino)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate exhibit promising anticancer properties. Studies have shown that these compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For instance, the inhibition of HDACs can lead to the reactivation of tumor suppressor genes, thereby inducing apoptosis in cancer cells .

Neuropharmacology

The dimethylamino group in the structure enhances the compound's ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. Preliminary studies suggest that it may have potential as an antidepressant or anxiolytic agent due to its influence on neurotransmitter systems .

Anti-inflammatory Properties

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The incorporation of fluorine atoms is known to enhance the metabolic stability and bioactivity of pharmaceuticals, potentially leading to compounds that can mitigate inflammatory responses in various diseases .

Case Study 1: Anticancer Mechanism

A study conducted by Butcher et al. explored the anticancer activity of chalcone derivatives, including those related to this compound. The researchers found that these compounds effectively inhibited the growth of several cancer cell lines through HDAC inhibition, leading to increased levels of acetylated histones and subsequent activation of apoptotic pathways .

Case Study 2: Neuropharmacological Effects

In another study, researchers investigated the effects of similar compounds on animal models of depression and anxiety. The results indicated that these compounds could significantly reduce symptoms by modulating serotonin and norepinephrine levels in the brain, suggesting a mechanism that could be further explored for therapeutic development .

Mechanism of Action

The mechanism of action of 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Pharmacological Relevance

Chalcones are precursors to flavonoids and exhibit diverse bioactivities, including antimicrobial, anti-inflammatory, and antimalarial properties .

Comparison with Similar Compounds

Chalcone derivatives with structural modifications on rings A and B have been extensively studied for structure-activity relationships (SAR). Below is a detailed comparison of 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate with analogous compounds:

Table 1: Structural and Activity Comparison of Selected Chalcone Derivatives

Compound Name (Structure) Ring A Substituents Ring B Substituents IC₅₀ (μM) Dihedral Angle (°) Key Observations References
This compound 4-Fluorophenyl 4-(Dimethylamino)phenyl N/A 7.8 Enhanced electronic effects from dimethylamino and fluorine; moderate planarity
Cardamonin (non-piperazine chalcone) 2,4-Dihydroxyphenyl Unsubstituted phenyl 4.35 N/A Highest inhibitory activity due to hydroxyl groups at ortho/para positions
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) 4-Bromo-2-hydroxy-5-iodophenyl 4-Fluorophenyl 4.703 12.3 Bromine (electronegative) enhances activity; iodine at meta position lowers IC₅₀
(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) 4-Chloro-2-hydroxy-5-iodophenyl 4-Methoxyphenyl 13.82 18.7 Methoxy (electron-donating) reduces activity compared to halogen substituents
(E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (2n) 2-Hydroxy-5-iodo-4-methoxyphenyl 4-Fluorophenyl 25.07 22.5 Methoxy at para (ring A) increases IC₅₀ vs. halogen
(E)-1-(2-Hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (2p) 2-Hydroxy-5-iodo-4-methoxyphenyl 4-Methoxyphenyl 70.79 56.26 Dual methoxy groups (electron-donating) lead to lowest activity

Key Structural and Electronic Insights

Substituent Electronegativity: Halogen substituents (F, Cl, Br, I) at para positions enhance activity due to their electron-withdrawing effects, stabilizing the enone system and improving target binding . For example, compound 2j (Br, F) has an IC₅₀ of 4.703 μM, while 2h (Cl, OCH₃) shows reduced activity (IC₅₀ = 13.82 μM) . Methoxy groups (electron-donating) at para positions decrease potency, as seen in 2n (IC₅₀ = 25.07 μM) and 2p (IC₅₀ = 70.79 μM) .

Dihedral Angles and Planarity :

  • The dihedral angle between aromatic rings influences molecular planarity and π-π stacking. The target compound’s 7.8° angle suggests moderate planarity, whereas compounds like 2p (56.26°) exhibit significant distortion, reducing binding efficiency .

Fluorine Effects :

  • Fluorine at the para position (ring A) improves metabolic stability and lipophilicity, a feature shared with 2j and 2n .

Computational and Crystallographic Studies

  • Density Functional Theory (DFT) : Studies on similar chalcones highlight the importance of exact exchange terms in predicting electronic properties, aligning with Becke’s hybrid functional (B3LYP) for accurate thermochemical data .
  • Hirshfeld Surface Analysis : Comparative studies on fluorinated chalcones reveal that C–H⋯O and C–F⋯H interactions dominate crystal packing, consistent with the target compound’s weak intermolecular bonds .

Biological Activity

4-Fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate, a derivative of cinnamic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14FNO2\text{C}_{12}\text{H}_{14}\text{F}\text{N}\text{O}_2

Key Features:

  • Functional Groups: The presence of a fluorine atom and a dimethylamino group significantly influences its biological activity.
  • Reactivity: The compound is capable of undergoing various chemical reactions, including oxidation and substitution, which may affect its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens.

  • Mechanism of Action: The compound likely disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria15.625 - 62.5 µM
Gram-negative Bacteria31.108 - 124.432 µM

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several derivatives of cinnamic acid, including this compound. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin .
  • Biofilm Inhibition : Another investigation focused on the compound's ability to inhibit biofilm formation in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that it reduced biofilm biomass significantly, suggesting potential utility in treating biofilm-associated infections .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Exhibits a broad spectrum of activity against both bacterial and fungal strains, with particular effectiveness noted against resistant strains.
  • Bioactivity Mechanisms : The compound's mechanism involves interference with cellular processes such as protein synthesis and nucleic acid production, contributing to its bactericidal effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, a common method for α,β-unsaturated ketones. For example, reacting 4-fluoroacetophenone with dimethylamino-substituted aldehydes in ethanol under basic conditions (e.g., 30% KOH) at room temperature for 4–6 hours yields the target compound . Purification via recrystallization (ethanol or ethyl acetate) is recommended. Monitoring reaction progress with TLC and optimizing stoichiometry (1:1.2 molar ratio of ketone to aldehyde) improves yield.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of conjugated carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and C=C stretching (~1600 cm⁻¹) .
  • NMR :
  • ¹H NMR: Look for vinyl protons (δ 6.5–7.5 ppm, doublets with J ~15–16 Hz for trans-configuration) and aromatic protons (δ 7.0–8.0 ppm). The dimethylamino group appears as a singlet (~δ 2.8–3.2 ppm) .
  • ¹³C NMR: Carbonyl carbon at ~190–200 ppm, vinyl carbons at ~120–140 ppm, and dimethylamino carbons at ~40–45 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M⁺]) should match the molecular weight (e.g., 261.3 g/mol for C₁₇H₁₆FNO), with fragmentation patterns indicating loss of functional groups (e.g., –OCH₃ or –N(CH₃)₂) .

Q. How can crystallization conditions be standardized for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from ethyl acetate or ethanol solutions at 4°C promotes single-crystal growth. Use SHELXL for structure refinement . For example, crystals of analogous fluorophenyl chalcones exhibited triclinic or monoclinic systems with P1̄ or P2₁/c space groups . Optimize crystal quality by adjusting solvent polarity and temperature gradients.

Advanced Research Questions

Q. How do substituents (e.g., 4-fluorophenyl vs. dimethylamino groups) influence molecular conformation and packing in the solid state?

  • Methodological Answer : X-ray crystallography reveals dihedral angles between aromatic rings. For example, in (2E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one, the dihedral angle between the fluorophenyl and dimethylaminophenyl rings is ~7.8°, with weak C–H⋯O interactions stabilizing the crystal lattice . Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular interactions (e.g., H⋯F contacts contribute ~5–10% to packing efficiency) .

Q. How can computational methods (e.g., DFT) predict electronic properties and validate experimental data?

  • Methodological Answer :

  • Geometry Optimization : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) to optimize molecular geometry. Compare calculated bond lengths/angles with XRD data (e.g., C=O bond length ~1.22 Å experimentally vs. ~1.24 Å computationally) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) indicate electronic stability. For fluorophenyl chalcones, HOMO localizes on the enone system, while LUMO resides on the electron-deficient aromatic ring .
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., π→π* transitions in the enone system) .

Q. How should researchers resolve contradictions between spectroscopic data and computational/structural models?

  • Methodological Answer :

  • Case Example : If experimental ¹H NMR shows unexpected splitting, re-examine sample purity (HPLC) or consider dynamic effects (e.g., rotamers). For discrepancies in carbonyl stretching frequencies (IR), check for solvent effects or hydrogen bonding .
  • Validation : Cross-reference XRD-derived torsion angles with DFT-optimized structures. In (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, calculated and experimental C–C–C–O torsion angles differed by <2°, validating the trans-configuration .

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